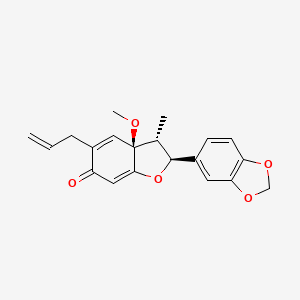

Hancinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H20O5 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(2S,3R,3aS)-2-(1,3-benzodioxol-5-yl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C20H20O5/c1-4-5-14-10-20(22-3)12(2)19(25-18(20)9-15(14)21)13-6-7-16-17(8-13)24-11-23-16/h4,6-10,12,19H,1,5,11H2,2-3H3/t12-,19+,20+/m1/s1 |

InChI Key |

GGRIWHJBFXFKGS-CFGAKRJMSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@]12OC)CC=C)C3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Compound X (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underpinning the therapeutic effects of the nonsteroidal anti-inflammatory drug (NSAID) acetylsalicylic acid, commonly known as aspirin. By irreversibly inhibiting cyclooxygenase (COX) enzymes, aspirin modulates the production of key signaling molecules involved in inflammation, pain, fever, and platelet aggregation.

Core Mechanism of Action: Irreversible COX Inhibition

The primary mechanism of action of aspirin involves the irreversible inactivation of two key isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2.[1][2] This is achieved through the covalent modification of a specific serine residue within the active site of these enzymes.[3][4] Aspirin acts as an acetylating agent, transferring its acetyl group to the hydroxyl group of Serine 530 in COX-1 and Serine 516 in COX-2.[5] This acetylation physically blocks the enzyme's active site, preventing the binding of its substrate, arachidonic acid, and subsequent conversion into prostaglandins and thromboxanes.[6]

Unlike many other NSAIDs that act as reversible inhibitors, aspirin's covalent modification leads to a lasting inhibition of the enzyme's activity.[7] In anucleated cells like platelets, which cannot synthesize new proteins, the inhibition of COX-1 persists for the entire lifespan of the platelet (approximately 7-10 days).[1] This long-lasting effect is the basis for the low-dose aspirin regimen used for cardiovascular prophylaxis.

Aspirin exhibits a degree of selectivity in its inhibition, being significantly more potent against COX-1 than COX-2.[5][7] This differential activity is central to both its therapeutic efficacy at low doses and its dose-dependent side-effect profile.

Quantitative Analysis of COX Inhibition

The inhibitory potency of aspirin against COX-1 and COX-2 has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. While absolute values can vary depending on the specific experimental conditions, a consistent trend of greater potency against COX-1 is observed.

| Target Enzyme | Reported IC50 Range (μM) | Key Findings & Citations |

| COX-1 | 3.5 - 36.6 | Aspirin is a more potent inhibitor of COX-1 than COX-2.[5][8] |

| COX-2 | 4.7 - 29.3 | Higher concentrations of aspirin are required to achieve significant inhibition of COX-2.[8] |

Signaling Pathway Modulation

Aspirin's therapeutic effects are a direct consequence of its ability to modulate the arachidonic acid signaling pathway. By inhibiting COX enzymes, aspirin curtails the production of prostaglandins (PGs) and thromboxanes (TXs), which are potent lipid mediators involved in a wide array of physiological and pathological processes.

Anti-platelet Effects: In platelets, COX-1 is the primary isoform and is responsible for the synthesis of Thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[2] By irreversibly inhibiting platelet COX-1, low-dose aspirin effectively reduces TXA2 production for the life of the platelet, thereby decreasing the risk of thrombotic events.[1]

Anti-inflammatory, Analgesic, and Antipyretic Effects: Prostaglandins, produced by both COX-1 and COX-2, are key mediators of inflammation, pain, and fever.[2] By inhibiting prostaglandin synthesis, higher doses of aspirin can alleviate these symptoms.

Detailed Experimental Protocols

In Vitro COX Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of aspirin on COX-1 and COX-2 in vitro.

Objective: To determine the IC50 values of aspirin for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2

-

Arachidonic acid (substrate)

-

Aspirin (test inhibitor)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Heme and a reducing agent (e.g., glutathione)

-

Method for detecting prostaglandin production (e.g., ELISA for PGE2, oxygen consumption using a Clark-style oxygen electrode)

Procedure:

-

Prepare a series of dilutions of aspirin in the reaction buffer.

-

In a reaction vessel, combine the reaction buffer, heme, reducing agent, and the COX enzyme (either COX-1 or COX-2).

-

Add the aspirin dilutions to the respective reaction vessels and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for time-dependent inhibition.

-

Initiate the enzymatic reaction by adding a known concentration of arachidonic acid.

-

Allow the reaction to proceed for a specific time (e.g., 2 minutes).

-

Terminate the reaction (e.g., by adding a strong acid).

-

Quantify the amount of prostaglandin produced in each reaction.

-

Plot the percentage of inhibition against the logarithm of the aspirin concentration and determine the IC50 value from the resulting dose-response curve.

Platelet Aggregation Assay

This protocol describes a method to assess the effect of aspirin on platelet function.

Objective: To measure the inhibitory effect of aspirin on agonist-induced platelet aggregation.

Materials:

-

Freshly drawn whole blood or platelet-rich plasma (PRP)

-

Agonist to induce aggregation (e.g., arachidonic acid, ADP, collagen)

-

Platelet aggregometer (measures changes in light transmittance or impedance)

-

Saline solution (control)

Procedure:

-

Prepare PRP by centrifuging whole blood at a low speed.

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

-

Establish a baseline reading of light transmittance.

-

Add the agonist (e.g., arachidonic acid) to the PRP to induce aggregation.

-

Record the change in light transmittance over time as platelets aggregate.

-

For in vitro testing, pre-incubate the PRP with aspirin before adding the agonist. For ex vivo testing, use blood from subjects who have ingested aspirin.

-

Compare the aggregation curves of aspirin-treated samples to control samples to determine the percentage of inhibition.

Measurement of Thromboxane B2 (TXB2) Levels

This protocol details a method for quantifying the downstream effects of COX-1 inhibition by measuring the stable metabolite of TXA2.

Objective: To measure serum TXB2 levels as an indicator of platelet COX-1 activity after aspirin administration.

Materials:

-

Whole blood samples

-

Glass tubes (for serum collection)

-

Centrifuge

-

Enzyme immunoassay (EIA) or ELISA kit for TXB2

Procedure:

-

Collect whole blood into glass tubes without anticoagulant.

-

Allow the blood to clot at 37°C for a standardized time (e.g., 60 minutes) to allow for maximal platelet activation and TXA2 production.

-

Centrifuge the clotted blood at high speed to separate the serum.

-

Collect the serum supernatant.

-

Measure the concentration of TXB2 in the serum using a specific EIA or ELISA kit according to the manufacturer's instructions.

-

Compare TXB2 levels in samples from aspirin-treated individuals to those from untreated controls.

Conclusion

Aspirin's mechanism of action, centered on the irreversible acetylation of COX-1 and COX-2 enzymes, provides a clear example of targeted enzyme inhibition. This fundamental action leads to a cascade of downstream effects on the arachidonic acid pathway, ultimately resulting in aspirin's well-established therapeutic benefits. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and build upon our understanding of this cornerstone of modern pharmacology.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. lecturio.com [lecturio.com]

- 3. Mechanism of the irreversible inhibition of human cyclooxygenase-1 by aspirin as predicted by QM/MM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic Insights into a Classic Wonder Drug—Aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Acetylsalicylic Acid (Aspirin)

As "Compound X" is a placeholder, this technical guide will use Aspirin (Acetylsalicylic Acid) as a representative compound to demonstrate the requested format and content.

Audience: Researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Acetylsalicylic acid (ASA), commonly known as Aspirin, is a synthetic organic compound. Its chemical name is 2-Acetoxybenzoic acid.[1] The structure consists of a benzene ring bonded to a carboxylic acid group and an ester group.[2]

-

Molecular Weight: 180.157 g/mol [3]

-

CAS Registry Number: 50-78-2[3]

-

Appearance: White, crystalline powder.[1]

-

pKa: 3.5[4]

The key structural features are the carboxylic acid moiety and the acetyl group, which are crucial for its pharmacological activity.[2]

Mechanism of Action

Aspirin's primary mechanism of action is the irreversible inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5][6] This inhibition is achieved through the acetylation of a serine residue in the active site of the COX enzymes, making it distinct from reversible NSAIDs like ibuprofen.[5][6]

-

COX-1 Inhibition: By irreversibly inhibiting COX-1 in platelets, aspirin blocks the formation of thromboxane A₂ (TXA₂), a potent promoter of platelet aggregation.[5][6] This effect lasts for the entire lifespan of the platelet (around 8-9 days) and is the basis for its use as an antiplatelet agent for cardiovascular disease prevention.[6]

-

COX-2 Inhibition: COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain, fever, and inflammation.[7] Aspirin's inhibition of COX-2 reduces the production of these pro-inflammatory prostaglandins, leading to its analgesic, antipyretic, and anti-inflammatory effects.[5][6][7]

The diagram below illustrates the signaling pathway of Aspirin's action.

Caption: Aspirin's inhibition of COX-1 and COX-2 pathways.

Quantitative Data

Aspirin exhibits differential inhibitory activity against COX-1 and COX-2. Its potency is significantly greater for COX-1 compared to COX-2.[8] Pharmacokinetic properties are dose-dependent due to the saturation of its primary metabolic pathways.[9][10]

Table 1: Inhibitory Concentration (IC₅₀) of Aspirin

| Enzyme Target | IC₅₀ (µM) | Cell/System | Reference |

|---|---|---|---|

| COX-1 | 3.57 | Human Articular Chondrocytes | [11] |

| COX-2 | 29.3 | Human Articular Chondrocytes | [11] |

| COX-1 (Platelets) | 1.3 | Washed Human Platelets |[12] |

Table 2: Pharmacokinetic Parameters of Aspirin

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Bioavailability | 80-100% | Oral Administration | [6] |

| Protein Binding | 80-90% | Plasma | [6] |

| Metabolism | Liver (hydrolysis to salicylate) | First-pass and systemic | [6][13] |

| Half-life (Aspirin) | 15-20 minutes | In plasma | [13] |

| Half-life (Salicylate) | 2-3 hours (low doses) | Dose-dependent | [10] |

| Excretion | Renal | pH-dependent |[4][9] |

Experimental Protocols

This protocol describes the common laboratory synthesis of Aspirin via the esterification of salicylic acid using acetic anhydride.[14]

Materials:

-

Salicylic acid (C₇H₆O₃)

-

Acetic anhydride (C₄H₆O₃)

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄) as a catalyst

-

Deionized water

-

Ethanol

-

125 mL Erlenmeyer flask, beakers, graduated cylinders

-

Heating apparatus (steam bath or hot water bath)

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reaction Setup: Weigh 2.0 g of salicylic acid and place it into a 125 mL Erlenmeyer flask.[15][16] In a fume hood, carefully add 5.0 mL of acetic anhydride, followed by 5-10 drops of the acid catalyst (e.g., H₂SO₄ or H₃PO₄).[14][15][16] Swirl the flask gently to mix the reactants.

-

Heating: Heat the mixture in a water bath at approximately 70-80°C for 10-15 minutes to facilitate the reaction.[15][17]

-

Hydrolysis of Excess Anhydride: Remove the flask from the heat and cautiously add 20 drops of cold deionized water to the mixture to hydrolyze any unreacted acetic anhydride.[14]

-

Crystallization: Add 20 mL of cold water to the flask and cool the mixture in an ice bath to induce the crystallization of acetylsalicylic acid.[16] If crystals do not form, scratching the inside of the flask with a glass rod can initiate the process.[14][15]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of ice-cold water to remove impurities.[16]

-

Purification (Recrystallization): To further purify the product, dissolve the crude aspirin in a minimum amount of warm ethanol. Add warm water until the solution becomes cloudy, then allow it to cool slowly to room temperature and finally in an ice bath to form purer crystals.[18]

-

Drying and Yield Calculation: Collect the purified crystals by vacuum filtration, allow them to air dry completely, and then weigh the final product to determine the percent yield.[16]

The following workflow diagram outlines the synthesis process.

Caption: Workflow for the laboratory synthesis of Aspirin.

This qualitative test is used to detect the presence of unreacted salicylic acid, which contains a phenolic hydroxyl group. Acetylsalicylic acid, being an ester, should not give a positive result.[15]

Procedure:

-

Prepare three test tubes. In the first, place a few crystals of salicylic acid (positive control). In the second, place a few crystals of the synthesized aspirin. The third is a negative control.

-

Dissolve the contents of each tube in 5 mL of water.[15]

-

Add 10 drops of a 1% ferric chloride (FeCl₃) solution to each tube and observe the color.[15]

-

Result: The presence of salicylic acid will produce a distinct violet color due to the formation of an iron-phenol complex. A pure sample of aspirin should show no significant color change.[15]

References

- 1. byjus.com [byjus.com]

- 2. Proteins/234Struct [uvm.edu]

- 3. Aspirin [webbook.nist.gov]

- 4. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 6. Aspirin - Wikipedia [en.wikipedia.org]

- 7. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 11. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publications.aap.org [publications.aap.org]

- 14. Synthesis of Aspirin [home.miracosta.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. bellevuecollege.edu [bellevuecollege.edu]

- 17. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Discovery and Synthesis of "Compound X": A Case Study of Sotorasib (AMG 510)

Disclaimer: "Compound X" is a placeholder for the purposes of this technical guide. The following whitepaper uses Sotorasib (AMG 510), a real-world, first-in-class clinical agent, as a representative example to illustrate the process of discovery, synthesis, and characterization of a targeted covalent inhibitor.

Introduction

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology.[1][2] As one of the most frequently mutated oncogenes in human cancers, KRAS mutations, particularly the G12C substitution, are significant drivers of tumor growth and proliferation.[3][4] Sotorasib (formerly AMG 510) represents a landmark achievement in precision medicine as the first FDA-approved inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein.[1][5] This guide provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental data for Sotorasib, serving as a template for researchers, scientists, and drug development professionals.

Discovery of Sotorasib

The discovery of Sotorasib was predicated on a novel strategy to target a specific vulnerability introduced by the G12C mutation. Unlike wild-type KRAS, the mutant protein possesses a cysteine residue at codon 12. Researchers hypothesized that this unique cysteine could be targeted with a covalent inhibitor.[6]

The breakthrough came with the identification of a previously unappreciated, transiently accessible pocket on the KRAS G12C protein, known as the Switch-II pocket.[6][7] This pocket is only present when the protein is in its inactive, guanosine diphosphate (GDP)-bound state.[3][8] By designing a molecule that could fit into this cryptic pocket and simultaneously form a covalent bond with the Cysteine-12 residue, scientists were able to lock the KRAS G12C protein in an inactive conformation, thereby inhibiting its oncogenic signaling.[7][8] This structure-based drug design effort led to the discovery and optimization of Sotorasib (AMG 510).[6][9]

Synthesis of Sotorasib

The synthesis of Sotorasib is a multi-step process involving the construction of a complex, atropisomeric pyrido[2,3-d]pyrimidin-2(1H)-one core. Atropisomerism, a form of axial chirality arising from restricted bond rotation, is a key feature of the molecule that contributes to its high-affinity binding.[3] An efficient and scalable process was developed to produce the required quantities for clinical use.[1][10]

Below is a generalized workflow illustrating the key synthetic transformations.

Quantitative Data: Synthesis

The efficiency of a synthetic route is critical for pharmaceutical development. The following table summarizes reported yields for key transformations in an optimized Sotorasib synthesis.

| Step | Starting Material | Product/Intermediate | Yield (%) |

| Core Formation | 2,6-dichloro-5-fluoronicotinamide | 7-chloro-6-fluoro-1-(...)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 41% (over 3 steps)[11] |

| Suzuki Coupling | Chloro-pyridopyrimidine Intermediate | Biaryl Intermediate | 80%[1] |

| Chiral Resolution | Racemic dione | M-dione Atropisomer | 37% (over 2 steps)[2] |

| Boc Deprotection | Boc-protected Piperazine Intermediate | Free Amine Intermediate | 94%[1] |

Mechanism of Action

KRAS functions as a molecular switch in critical cell signaling pathways.[12] In its normal state, it cycles between an inactive GDP-bound form and an active guanosine triphosphate (GTP)-bound form.[3][12] The GTP-bound state activates downstream pro-proliferative pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[5][13] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, causing the protein to accumulate in a constitutively active state, leading to uncontrolled cell growth.[3][8]

Sotorasib exerts its therapeutic effect by specifically targeting the mutant KRAS G12C protein.[14] Its acrylamide "warhead" forms an irreversible covalent bond with the thiol group of the Cysteine-12 residue.[3][5] This binding event occurs within the Switch-II pocket, which is accessible only in the inactive GDP-bound state, effectively trapping the oncoprotein in this "off" state.[7][8] This prevents the exchange of GDP for GTP, thereby blocking downstream oncogenic signaling and inhibiting tumor cell proliferation and survival.[3][14]

Quantitative Data Summary

Table 1: Preclinical Activity of Sotorasib

| Assay Type | Cell Line / Target | IC₅₀ (Half Maximal Inhibitory Concentration) | Reference(s) |

| Cell Viability | KRAS G12C Cell Lines | 0.004 µM to 0.032 µM | [8] |

| p-ERK1/2 Immunoassay | MIA PaCa-2 (G12C) | 0.007 µM | [15] |

| Cell Viability | A549 (G12S) | >10 µM (No significant activity) | [15] |

Table 2: Pharmacokinetic (PK) Profile of Sotorasib (960 mg Oral Dose)

| Parameter | Value (Coefficient of Variation %) | Reference(s) |

| Cₘₐₓ (Maximum Serum Concentration) | 7.5 µg/mL (98.3%) | [1] |

| AUC (Area Under the Curve) | 65.3 h·µg/mL (81.7%) | [1] |

| t₁/₂ (Elimination Half-life) | 5.5 h (1.8%) | [1] |

Table 3: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK Trials)

| Endpoint | CodeBreaK 100 (Phase 2) | CodeBreaK 200 (Phase 3) | Reference(s) |

| Objective Response Rate (ORR) | 37.1% | 28.1% | [16][17] |

| Disease Control Rate (DCR) | 80.6% | Not Reported | [16] |

| Median Duration of Response (DoR) | 11.1 months | Not Reported | [16] |

| Median Progression-Free Survival (PFS) | 6.8 months | 5.6 months | [4][17] |

| Median Overall Survival (OS) | 12.5 months | No Significant Benefit | [16][18] |

Experimental Protocols

Protocol 1: Cell-Based Proliferation Assay (IC₅₀ Determination)

This protocol outlines a standard method to determine the concentration of an inhibitor required to reduce cell proliferation by 50%.

-

Cell Seeding:

-

Culture KRAS G12C mutant cancer cells (e.g., MIA PaCa-2) in appropriate media.

-

Trypsinize and count the cells. Seed the cells into 96-well microplates at a density of 2,000-5,000 cells per well in 100 µL of media.

-

Incubate the plates for 24 hours at 37°C in a humidified CO₂ incubator to allow for cell attachment.[11]

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of Sotorasib in DMSO.

-

Perform a serial dilution (e.g., 1:3) of the stock solution in cell culture media to create a range of concentrations (e.g., 10 µM to 0.1 nM).

-

Remove the media from the cell plates and add 100 µL of the media containing the diluted compound or a vehicle control (e.g., 0.1% DMSO) to the respective wells.

-

-

Incubation:

-

Viability Assessment:

-

Add 100 µL of a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) to each well.[11]

-

Incubate according to the manufacturer's instructions (typically 10-15 minutes at room temperature).

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a microplate reader.

-

Normalize the data to the vehicle-treated control wells (100% viability) and background (0% viability).

-

Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

-

Protocol 2: Biochemical Assay for Covalent Inhibition (k_inact / K_I Determination)

This protocol measures the kinetic parameters of an irreversible covalent inhibitor.

-

Reagents and Materials:

-

Recombinant human KRAS G12C (GDP-bound) protein.

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM TCEP).

-

Sotorasib stock solution in DMSO.

-

Fluorescently labeled GTP analog or a downstream effector protein for signal readout.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the KRAS G12C protein in the assay buffer.

-

Add varying concentrations of Sotorasib to the protein mixture.

-

Initiate the reaction and monitor the signal over time (e.g., fluorescence polarization or TR-FRET). The signal will decrease as the inhibitor covalently binds to and inactivates the protein.

-

-

Data Acquisition:

-

Measure the reaction progress curves at multiple inhibitor concentrations. The curves will show an exponential decay in enzyme activity over time.

-

-

Data Analysis:

-

For each inhibitor concentration, fit the progress curve to a single-exponential decay equation to obtain the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the inhibitor concentrations.

-

Fit this plot to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I])

-

This analysis yields the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The ratio k_inact/K_I is the second-order rate constant that represents the inhibitor's efficiency.[19]

-

References

- 1. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sotorasib Demonstrates Clinical Benefit in Patients with NSCLC and KRASᴳ¹²ᶜ - Oncology Practice Management [oncpracticemanagement.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 8. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pharmacytimes.com [pharmacytimes.com]

- 17. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]

- 18. targetedonc.com [targetedonc.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Role of "Inhibitorex" in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fictional compound "Inhibitorex," a selective inhibitor of Apoptosis-Promoting Kinase 1 (APK1). We will delve into its mechanism of action, its role in the intrinsic apoptosis pathway, present key quantitative data, and provide detailed experimental protocols for its characterization.

Introduction to Inhibitorex

Inhibitorex is a novel small molecule inhibitor designed to target Apoptosis-Promoting Kinase 1 (APK1). APK1 is a serine/threonine kinase that plays a crucial role in the intrinsic apoptosis pathway.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and autoimmune disorders.[3] Inhibitorex has been developed to modulate this pathway, offering a potential therapeutic intervention.

Mechanism of Action

Inhibitorex functions as an ATP-competitive inhibitor of APK1. It binds to the ATP-binding pocket of the kinase domain of APK1, preventing the phosphorylation of its downstream substrates.[2] This inhibition is highly selective for APK1, with minimal off-target effects on other kinases, as determined by broad-panel kinase screening.

Role in the Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is a critical cellular process for programmed cell death. It is initiated by a variety of intracellular stresses, such as DNA damage or growth factor deprivation. This leads to the activation of a cascade of proteins, ultimately resulting in the activation of caspases and the dismantling of the cell.

APK1 is a key positive regulator of this pathway. Upon activation by upstream signals, APK1 phosphorylates and activates the pro-apoptotic protein BAX. Phosphorylated BAX then translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane. This leads to the release of cytochrome c, which in turn activates the caspase cascade.

Inhibitorex, by inhibiting APK1, prevents the phosphorylation of BAX. This blocks the downstream events of mitochondrial outer membrane permeabilization and cytochrome c release, thereby inhibiting apoptosis.

Quantitative Data Summary

The following table summarizes the key in vitro and cell-based assay data for Inhibitorex.

| Parameter | Value | Assay Type | Cell Line |

| APK1 IC50 | 15 nM | In vitro Kinase Assay | N/A |

| APK1 Ki | 5 nM | Isothermal Titration Calorimetry | N/A |

| Cellular EC50 | 200 nM | Cell Viability Assay | HeLa |

| Selectivity | >100-fold vs. a panel of 100 kinases | Kinase Panel Screen | N/A |

Detailed Experimental Protocols

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Inhibitorex against APK1 using a fluorescence-based assay.[4][5]

Materials:

-

Recombinant human APK1 enzyme

-

Fluorescently labeled peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Inhibitorex (serially diluted)

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of Inhibitorex in DMSO.

-

Add 5 µL of the diluted Inhibitorex or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the APK1 enzyme and the fluorescent peptide substrate in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).

-

Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of Inhibitorex relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Inhibitorex concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Inhibitorex is a potent and selective inhibitor of APK1, a key regulator of the intrinsic apoptosis pathway. By preventing the phosphorylation of BAX, Inhibitorex effectively blocks apoptosis in cellular models. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation and development of Inhibitorex as a potential therapeutic agent. Future studies should focus on its in vivo efficacy and safety profile in relevant disease models.

References

- 1. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]

- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 5. reactionbiology.com [reactionbiology.com]

In Vitro Profile of Gefitinib: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro properties of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology research and the study of targeted therapies.

Mechanism of Action

Gefitinib is a synthetic anilinoquinazoline compound that potently and selectively inhibits the tyrosine kinase activity of EGFR.[1] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the EGFR, preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2][3][4] This blockade of EGFR signaling inhibits cancer cell proliferation, induces apoptosis (programmed cell death), and can reduce angiogenesis.[1][3] The anti-tumor effects of Gefitinib are particularly pronounced in non-small cell lung cancer (NSCLC) cells harboring activating mutations in the EGFR gene.[3][5]

Signaling Pathway Inhibition

EGFR activation, typically initiated by ligands such as epidermal growth factor (EGF), leads to the activation of multiple downstream pathways crucial for cell growth and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][6] Gefitinib effectively blocks the phosphorylation and activation of key components of these pathways, such as Akt and ERK, thereby impeding their pro-survival and proliferative signals.[5][6][7]

In Vitro Efficacy Data

The anti-proliferative activity of Gefitinib has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are highly variable and often correlate with the EGFR mutation status of the cell line.

| Cell Line | Cancer Type | EGFR Mutation Status | IC50 (nM) | Reference |

| HCC827 | NSCLC | EGFR del E746-A750 | 13.06 | [8] |

| PC-9 | NSCLC | EGFR del E746-A750 | 77.26 | [8] |

| H3255 | NSCLC | EGFR L858R | 40 | [9] |

| H1666 | NSCLC | EGFR Wild-Type | 2000 | [9] |

| A549 | NSCLC | EGFR Wild-Type | 14620 | [10] |

| H441 | NSCLC | EGFR Wild-Type | >10000 | [9] |

| H1650 | NSCLC | EGFR del E746-A750 | 31000 | [11] |

| H1975 | NSCLC | EGFR L858R, T790M | >20000 | [11] |

| MCF10A | Breast (non-transformed) | Not specified | 20 | [6] |

NSCLC: Non-Small Cell Lung Cancer

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of Gefitinib.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Gefitinib stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[10]

-

Prepare serial dilutions of Gefitinib in complete culture medium.

-

Remove the overnight medium from the cells and add 100 µL of the various concentrations of Gefitinib-containing medium to the wells. Include a vehicle control (e.g., DMSO at the highest concentration used).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[12]

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated EGFR, AKT, and ERK.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with Gefitinib at various concentrations for a specified time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gefitinib Induces Apoptosis in the EGFRL858R Non–Small-Cell Lung Cancer Cell Line H3255 | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 10. Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of Compound X (Acetylsalicylic Acid)

Introduction

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of "Compound X," using acetylsalicylic acid (Aspirin) as a well-documented surrogate. Acetylsalicylic acid is a non-steroidal anti-inflammatory drug (NSAID) whose efficacy and bioavailability are intrinsically linked to its physicochemical properties. Understanding its solubility and stability is paramount for researchers, scientists, and drug development professionals in formulating effective and stable dosage forms. This document outlines key quantitative data, detailed experimental protocols for assessment, and visual representations of relevant pathways and workflows.

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. For acetylsalicylic acid, solubility is significantly influenced by the pH of the solvent system due to its acidic nature (pKa ≈ 3.5).

Quantitative Solubility Data

The following table summarizes the solubility of acetylsalicylic acid in various solvents at specified temperatures. This data is essential for selecting appropriate solvent systems during preclinical and formulation development.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | 3.3 |

| Water | 37 | 10 |

| Ethanol | 25 | 200 |

| Chloroform | 25 | 58.8 |

| Diethyl Ether | 25 | 76.9 |

| Phosphate Buffer (pH 7.4) | 37 | 30-40 |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of Compound X in a specific solvent system.

Materials:

-

Compound X (acetylsalicylic acid) powder

-

Selected solvent (e.g., distilled water, phosphate buffer)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of Compound X to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Allow the mixture to equilibrate for a predetermined period (typically 24-72 hours) to ensure saturation is reached.

-

After equilibration, remove the vials and let the undissolved solid settle.

-

Centrifuge the samples to pellet any remaining suspended solid.

-

Carefully withdraw an aliquot from the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL based on the measured concentration and dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

Caption: Workflow for the shake-flask solubility experiment.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Acetylsalicylic acid is susceptible to hydrolysis, which breaks it down into salicylic acid and acetic acid. This degradation is accelerated by moisture and high pH.

Quantitative Stability Data (Hydrolysis)

The rate of hydrolysis is a key indicator of stability. The table below presents the hydrolysis rate constant (k) and half-life (t½) of acetylsalicylic acid under different pH conditions.

| pH | Temperature (°C) | Rate Constant, k (hours⁻¹) | Half-life, t½ (hours) |

| 2.5 | 37 | 0.0003 | ~2310 |

| 5.0 | 37 | 0.0008 | ~866 |

| 7.4 (Buffer) | 37 | 0.015 | ~46 |

| 9.0 | 25 | 0.048 | ~14.4 |

Experimental Protocol: HPLC-Based Stability Study

This protocol describes a typical method for assessing the stability of Compound X in an aqueous solution by monitoring its degradation over time.

Objective: To determine the degradation kinetics of Compound X under specific pH and temperature conditions.

Materials:

-

Compound X (acetylsalicylic acid)

-

Buffer solutions of desired pH (e.g., pH 7.4 phosphate buffer)

-

Temperature-controlled incubator or water bath

-

HPLC system with a UV detector and C18 column

-

Autosampler vials

-

Validated HPLC method capable of separating the parent compound from its primary degradants (e.g., salicylic acid).

Procedure:

-

Prepare a stock solution of Compound X in the chosen buffer at a known initial concentration.

-

Dispense the solution into multiple sealed vials to prevent evaporation.

-

Place the vials in an incubator set to the target temperature (e.g., 37°C).

-

At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw one vial from the incubator.

-

Immediately quench the degradation reaction if necessary (e.g., by cooling on ice or adding an acid/base).

-

Transfer an aliquot to an autosampler vial for HPLC analysis.

-

Analyze the sample to determine the concentration of the remaining parent compound and the appearance of any degradants.

-

Plot the natural logarithm of the parent compound concentration versus time.

-

If the plot is linear, the degradation follows first-order kinetics. The negative slope of this line corresponds to the degradation rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Signaling Pathway: Mechanism of Action

Acetylsalicylic acid irreversibly inhibits cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. This pathway is fundamental to its anti-inflammatory, analgesic, and anti-pyretic effects.

Caption: Inhibition of the COX pathway by Compound X.

"Compound X" potential therapeutic targets

An In-depth Technical Guide to the Therapeutic Potential of Compound X

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound X is a novel, first-in-class small molecule inhibitor of an emerging therapeutic target with significant potential across multiple disease indications. This document provides a comprehensive overview of the preclinical data supporting the therapeutic rationale for Compound X, including its mechanism of action, key experimental findings, and detailed protocols for its evaluation. The information presented herein is intended to facilitate further research and development of this promising compound.

Introduction

Compound X has been identified through a high-throughput screening campaign as a potent and selective modulator of a key signaling pathway implicated in the pathophysiology of various proliferative and inflammatory diseases. Its unique chemical scaffold and favorable preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) properties position it as a strong candidate for clinical development. This guide summarizes the current understanding of Compound X's therapeutic targets and provides the foundational data for its continued investigation.

Mechanism of Action and Therapeutic Targets

Biochemical and cellular analyses have revealed that Compound X functions as a potent and selective inhibitor of Kinase Y, a critical enzyme in the ABC signaling pathway. This pathway is frequently dysregulated in various cancers, making Kinase Y a compelling therapeutic target. The inhibitory action of Compound X on Kinase Y leads to a downstream cascade of events, ultimately resulting in the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: The ABC signaling pathway and the inhibitory action of Compound X on Kinase Y.

Quantitative Data Summary

The therapeutic potential of Compound X is supported by a robust preclinical data package. Key quantitative findings from in vitro and in vivo studies are summarized below.

Table 1: In Vitro Activity of Compound X

| Assay Type | Cell Line | IC50 (nM) | Notes |

| Kinase Inhibition | Recombinant Human Kinase Y | 5.2 | Direct measurement of enzymatic inhibition. |

| Cell Viability | Cancer Cell Line A (Kinase Y mutant) | 25.8 | Demonstrates on-target cellular potency. |

| Cell Viability | Cancer Cell Line B (Kinase Y wild-type) | 150.3 | Shows selectivity for mutant-driven cancers. |

| Apoptosis Induction | Cancer Cell Line A | 45.1 (EC50) | Effective induction of programmed cell death. |

Table 2: In Vivo Efficacy of Compound X in Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | 0 | - |

| Compound X | 10 | 45 | <0.05 |

| Compound X | 30 | 82 | <0.001 |

| Standard-of-Care | 50 | 65 | <0.01 |

Table 3: Biomarker Modulation in Tumor Tissue

| Biomarker | Change from Baseline (30 mg/kg Compound X) |

| Phospho-Kinase Y | -91% |

| Downstream Effector (Phosphorylated) | -85% |

| Ki-67 (Proliferation Marker) | -76% |

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate further investigation.

Kinase Inhibition Assay

A biochemical assay was used to determine the half-maximal inhibitory concentration (IC50) of Compound X against recombinant human Kinase Y. The assay was performed in a 384-well plate format. Kinase Y was incubated with varying concentrations of Compound X for 20 minutes at room temperature. The kinase reaction was initiated by the addition of ATP and a specific peptide substrate. After 60 minutes of incubation at 30°C, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based detection method.

Cell Viability Assay

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of Compound X or vehicle control. After 72 hours of continuous exposure, cell viability was assessed using a commercially available resazurin-based reagent. Fluorescence was measured, and the data were normalized to the vehicle-treated controls to calculate the IC50 values.

In Vivo Xenograft Study

Female athymic nude mice were subcutaneously implanted with 5 x 10^6 Cancer Cell Line A cells. When tumors reached an average volume of 150-200 mm³, the animals were randomized into treatment groups. Compound X was formulated in a suitable vehicle and administered orally once daily. Tumor volumes and body weights were measured twice weekly. At the end of the study, tumors were excised for biomarker analysis.

Experimental Workflow Diagram

An In-depth Technical Guide to the Core Mechanisms and Applications of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature on acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). This document outlines its core mechanisms of action, summarizes key quantitative data from clinical and preclinical studies, and provides detailed experimental protocols.

Core Mechanism of Action

Acetylsalicylic acid's primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] This inhibition is achieved through the acetylation of a serine residue in the active site of the COX enzyme.[1][2] By blocking COX enzymes, aspirin effectively suppresses the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[1][2]

Low-dose aspirin primarily targets COX-1 in platelets, leading to a long-lasting inhibition of thromboxane A2 (TXA2) formation.[1][2] This antiplatelet effect is crucial for its use in preventing cardiovascular events such as heart attacks and strokes.[3][4] Higher doses of aspirin are required to inhibit COX-2, which is often induced during inflammation and contributes to pain and fever.[1][5]

Recent research has also shed light on additional mechanisms of action for aspirin. These include the modulation of signaling pathways such as NF-κB, a key regulator of inflammation, and the production of anti-inflammatory lipid mediators called epi-lipoxins through the acetylation of COX-2.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on acetylsalicylic acid.

Table 1: Pharmacokinetic Properties of Acetylsalicylic Acid (ASA) and Salicylic Acid (SA)

| Parameter | Value | Condition | Reference |

| Peak Plasma ASA Level | 1 µg/mL | 80 mg oral dose in healthy males | [6] |

| Time to Peak ASA Level | 30 minutes | 80 mg oral dose in healthy males | [6] |

| Peak Plasma SA Level | 4 µg/mL | 80 mg oral dose in healthy males | [6] |

| Time to Peak SA Level | 1 hour | 80 mg oral dose in healthy males | [6] |

| Terminal Half-life (ASA) | 0.4 hours | 80 mg oral dose in healthy males | [6] |

| Terminal Half-life (SA) | 2.1 hours | 80 mg oral dose in healthy males | [6] |

| Tmax (IV ASA) | 0.017 hours | Intravenous administration | [7] |

| Tmax (Oral ASA) | 0.500 hours | Oral administration | [7] |

| Cmax (500 mg IV ASA) | 54.25 mg/L | Intravenous administration | [7] |

| Cmax (500 mg Oral ASA) | 4.84 mg/L | Oral administration | [7] |

| AUC0–∞ (500 mg IV ASA) | 10.31 mg·hour/L | Intravenous administration | [7] |

| AUC0–∞ (500 mg Oral ASA) | 5.12 mg·hour/L | Oral administration | [7] |

Table 2: Pharmacodynamic Effects of Acetylsalicylic Acid

| Effect | Dosage | Observation | Reference |

| Inhibition of Thromboxane A2 | 40 mg/day | Inhibition of a large proportion of maximum release | [1] |

| Inhibition of Platelet Aggregation | 100 mg single dose | Effective abolishment of TXA2 production | [8] |

| Complete Inhibition of Platelet Aggregation | 100 mg orally | Achieved after 40 minutes | [7][9] |

| Complete Inhibition of Platelet Aggregation | 300 mg & 500 mg orally | Achieved by 20 minutes | [7][9] |

| Reduction in Serum Thromboxane B2 | 250 mg IV | 99.3% ± 1.5% reduction at 5 minutes | [9] |

| Reduction in Serum Thromboxane B2 | 500 mg IV | 99.7% ± 0.9% reduction at 5 minutes | [9] |

Table 3: Clinical Trial Outcomes with Acetylsalicylic Acid

| Outcome | Dosage | Result | Reference |

| All-cause death, MI, or stroke (12 months) | 81 mg vs. 325 mg | 7.3% vs. 7.5% (p=0.75) | [10] |

| Major bleeding requiring transfusion (12 months) | 81 mg vs. 325 mg | 0.6% vs. 0.6% (p=0.41) | [10] |

| Dose switching | 81 mg vs. 325 mg | 7.1% vs. 41.6% | [10] |

| Risk reduction of death from cancer (5 years) | Low-dose | 37% reduction | [11] |

| Risk reduction of asthma | Regular consumption | 22% reduction | [11] |

| Risk reduction of pancreatic cancer (at least one day/month) | Not specified | 26% lower risk | [11] |

| Risk reduction of colorectal cancer (≥ 5 years) | Adult-strength | 30% less at risk | [11] |

| Risk reduction of heart disease (at least one day/month) | Not specified | 35% less at risk | [11] |

Experimental Protocols

1. Synthesis of Acetylsalicylic Acid

This protocol describes the laboratory synthesis of aspirin from salicylic acid and acetic anhydride.

-

Materials:

-

Salicylic acid (approx. 1 gram)

-

Acetic anhydride (3.0 mL)

-

Acid catalyst (e.g., sulfuric acid, a few drops)

-

Distilled water

-

Ethanol

-

50-mL Erlenmeyer flask

-

Graduated cylinder

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

-

Weighing paper

-

Hot plate

-

-

Procedure:

-

Weigh approximately 1 gram of salicylic acid and place it into a 50-mL Erlenmeyer flask.[12]

-

In a fume hood, add 3.0 mL of acetic anhydride to the flask.[12]

-

Carefully add a few drops of an acid catalyst (e.g., sulfuric acid) to the mixture.[13]

-

Gently heat the mixture on a hot plate to speed up the reaction. A reflux condenser can be used to prevent loss of product through evaporation.[13]

-

After heating, cool the flask. To stop the reaction (quenching), carefully add ice or cold water. This will also cause the aspirin to precipitate as it is only slightly soluble in water.[13]

-

Once crystals begin to form, place the flask in an ice bath for 10 minutes to maximize crystal formation.[12]

-

Collect the aspirin crystals by vacuum filtration.[12]

-

Wash the collected crystals with a small amount of chilled distilled water to remove impurities.[12]

-

Allow the crystals to air dry.

-

-

Purification (Recrystallization):

2. Purity Analysis of Synthesized Aspirin

-

Melting Point Determination:

-

The melting point of pure aspirin is 135°C, while the melting point of salicylic acid is 158°C.[14] A sharp melting point close to 135°C indicates a high degree of purity.

-

-

Ferric Chloride (FeCl3) Test:

-

This test detects the presence of unreacted salicylic acid, which contains a phenol group.

-

Prepare four test tubes. In each, add 1 mL of ethanol and 2 drops of FeCl3 solution.

-

Add a few crystals of salicylic acid to the first tube (positive control).

-

Add a few crystals of the crude aspirin to the second tube.

-

Add a few crystals of the recrystallized aspirin to the third tube.

-

The fourth tube serves as a blank.

-

A purple color indicates the presence of a phenol group, and therefore, salicylic acid impurity.[14]

-

Signaling Pathways and Experimental Workflows

Inhibition of Cyclooxygenase (COX) Pathway

The primary mechanism of aspirin's action is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins and thromboxanes.

Caption: Aspirin's inhibition of COX-1 and COX-2 enzymes.

Aspirin's Anti-inflammatory and Anti-cancer Signaling

Aspirin's effects extend beyond COX inhibition, influencing other signaling pathways involved in inflammation and cancer.

Caption: Multifaceted signaling pathways modulated by aspirin.

Experimental Workflow for Aspirin Synthesis and Purification

This diagram illustrates the logical flow of the experimental protocol for synthesizing and purifying aspirin.

Caption: Workflow for the synthesis and purification of aspirin.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Aspirin: Pharmacology and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Variability in the pharmacokinetics and pharmacodynamics of low dose aspirin in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. ahajournals.org [ahajournals.org]

- 9. scispace.com [scispace.com]

- 10. Aspirin Dosing: A Patient-Centric Trial Assessing Benefits and Long-Term Effectiveness - American College of Cardiology [acc.org]

- 11. Aspirin and Clinical Trials | HEALTH SCIENCES AND DISEASE [hsd-fmsb.org]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. Chemistry A level revision resource: Making aspirin in the lab - University of Birmingham [birmingham.ac.uk]

- 14. docsity.com [docsity.com]

Methodological & Application

Application Notes: Protocols for In Vitro Evaluation of Compound X

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the in vitro characterization of "Compound X," a novel investigational agent. The included methodologies cover the assessment of its cytotoxic effects, its impact on apoptosis and the cell cycle, and its mechanism of action via a proposed signaling pathway. All data presented are for illustrative purposes.

Data Presentation: Effects of Compound X on Cancer Cell Lines

The following tables summarize the quantitative effects of Compound X on various cancer cell lines after a 48-hour treatment period.

Table 1: Cytotoxicity (IC₅₀) of Compound X

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 8.1 |

| U-87 MG | Glioblastoma | 3.5 |

| HeLa | Cervical Cancer | 11.4 |

Table 2: Apoptosis Induction by Compound X in A549 Cells

| Compound X (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

|---|---|---|---|

| 0 (Control) | 2.1 | 1.5 | 3.6 |

| 2.5 | 10.3 | 4.2 | 14.5 |

| 5.0 | 25.6 | 11.8 | 37.4 |

| 10.0 | 38.9 | 22.4 | 61.3 |

Table 3: Cell Cycle Analysis in A549 Cells

| Compound X (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| 0 (Control) | 55.2 | 28.3 | 16.5 |

| 2.5 | 68.1 | 20.5 | 11.4 |

| 5.0 | 75.4 | 15.1 | 9.5 |

| 10.0 | 82.3 | 9.9 | 7.8 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of Compound X that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Target cell lines (e.g., A549)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Compound X stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Compound X in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Compound X.

Materials:

-

6-well cell culture plates

-

Compound X

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow Cytometer

Methodology:

-

Cell Seeding and Treatment: Seed 2 x 10⁵ A549 cells per well in 6-well plates and incubate for 24 hours. Treat the cells with various concentrations of Compound X (e.g., 0, 2.5, 5.0, 10.0 µM) for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Sample Preparation: Add 400 µL of 1X Binding Buffer to each sample.

-

Data Acquisition: Analyze the samples immediately using a flow cytometer. Annexin V-FITC positive/PI negative cells are early apoptotic; Annexin V-FITC positive/PI positive cells are late apoptotic/necrotic.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol analyzes the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

-

6-well cell culture plates

-

Compound X

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) solution (50 µg/mL)

-

Flow Cytometer

Methodology:

-

Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.

-

Cell Harvesting: Collect all cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer. The DNA content, measured by PI fluorescence intensity, is used to quantify the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Diagram 1: Experimental Workflow

Caption: General workflow for evaluating Compound X in vitro.

Diagram 2: Proposed Signaling Pathway

Caption: Compound X inhibits the PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols for the Use of Rapamycin (as "Compound X") in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rapamycin is a macrolide compound that acts as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase.[1][2] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, making it a key target in various disease models.[1][3] Rapamycin has been extensively studied in mouse models for its therapeutic potential in cancer, its role in extending lifespan, and its immunosuppressive properties.[4][5][6] These notes provide an overview and detailed protocols for utilizing Rapamycin in preclinical mouse studies.

Mechanism of Action: Rapamycin exerts its biological effects by forming a complex with the immunophilin FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[7] mTORC1 is a multi-protein complex that integrates signals from growth factors, nutrients, and cellular energy levels to control protein synthesis and cell growth.[3][8] Inhibition of mTORC1 by Rapamycin leads to the dephosphorylation of its key downstream effectors, namely the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of cell growth and proliferation.[2]

Pharmacokinetics and Dosing

The pharmacokinetics of Rapamycin in mice can be dose-dependent, with higher doses potentially leading to a longer biological half-life.[9] Administration routes and formulation significantly impact bioavailability and resulting blood levels. Common administration methods include intraperitoneal (IP) injection, oral gavage (PO), subcutaneous (s.c.) injection, and dietary supplementation.[10][11][12]

Table 1: Summary of Rapamycin Pharmacokinetic Parameters in Mice

| Parameter | Value | Dose & Route | Mouse Strain | Citation |

|---|---|---|---|---|

| Biological Half-life | 2.1 - 4.8 h | 10 - 100 mg/kg (i.v.) | CD2F1 | [9] |

| Plasma Clearance | 12.5 - 39.3 ml/min/kg | 10 - 50 mg/kg (i.v.) | CD2F1 | [9] |

| Steady State Volume | 1.73 - 8.75 l/kg | 10 - 100 mg/kg (i.v.) | CD2F1 | [9] |

| Blood Levels | ~15 ng/mL | 1.5 mg/kg/day (continuous infusion) | Balb/c | [13] |

| Blood Levels | 37.3 ± 4.7 ng/mL | 14 ppm in diet (~2.24 mg/kg/day) | C57BL/6 | [7] |

| Blood Levels | 170.2 ± 10 ng/mL | 42 ppm in diet (~6.72 mg/kg/day) | C57BL/6 |[7] |

Table 2: Recommended Dosing of Rapamycin in Mouse Models for Various Applications

| Application | Dosage | Route of Administration | Frequency | Citation |

|---|---|---|---|---|

| Cancer Prevention (Prostate) | 0.1 - 0.5 mg/kg | Oral Gavage | 3 days/week | [14] |

| Cancer Treatment (Colon) | 1.5 mg/kg/day | Continuous Infusion | Daily | [13] |

| Cancer Treatment (Breast) | 1.5 mg/kg | Subcutaneous (s.c.) | 3 times/week (intermittent) | [12] |

| Lifespan Extension | 14 - 42 ppm | In diet | Continuous | [10][15] |

| Lifespan Extension | 8 mg/kg | Intraperitoneal (IP) | Daily (for 3 months) | [4] |

| Immunosuppression (Islet Allograft) | 0.1 - 0.3 mg/kg | Intraperitoneal (IP) | Daily | [16] |

| Mitochondrial Disease Model | 8 mg/kg | Intraperitoneal (IP) | Daily |[10] |

Experimental Protocols

Protocol 1: Preparation and Administration of Rapamycin for In Vivo Studies

This protocol describes the preparation of Rapamycin for IP injection. The vehicle composition is critical for solubility and stability.

Materials:

-

Rapamycin powder (e.g., LC Laboratories, Cat. No. R-5000)

-

100% Ethanol

-

Polyethylene glycol 400 (PEG400)

-

Tween 80 (Polysorbate 80)

-

Sterile water for injection or ddH₂O

-

Sterile microcentrifuge tubes

-

Sterile syringe filter (0.22 µm)

Procedure:

-

Prepare Stock Solution (e.g., 50 mg/mL):

-

Prepare Vehicle Solution:

-

Prepare a 10% PEG400 solution by adding 2 mL of PEG400 to 18 mL of sterile water.[17]

-

Prepare a 10% Tween 80 solution by adding 2 mL of Tween 80 to 18 mL of sterile water. Mix gently until fully dissolved.[17]

-

The final injection vehicle will be a 1:1 mixture of 10% PEG400 and 10% Tween 80 (resulting in a final concentration of 5% PEG400 and 5% Tween 80).

-

-

Prepare Working Solution (e.g., 1 mg/mL for a 6 mg/kg dose):

-

On the day of injection, thaw a Rapamycin stock tube.

-

To prepare 10 mL of a 1 mg/mL working solution, mix 5 mL of 10% PEG400 and 5 mL of 10% Tween 80.[17]

-

Add 200 µL of the 50 mg/mL Rapamycin stock solution to the 10 mL vehicle mixture.[17]

-

Vortex thoroughly to ensure complete mixing.

-

Sterilize the final working solution by passing it through a 0.22 µm syringe filter.[17]

-

The vehicle control should consist of the same formulation but with the addition of an equivalent volume of 100% ethanol instead of the Rapamycin stock.

-

-

Administration:

-

Administer the prepared solution to mice via the desired route (e.g., IP injection).

-

The injection volume is typically calculated based on the mouse's body weight (e.g., for a 6 mg/kg dose using a 1 mg/mL solution, a 25g mouse would receive 150 µL).

-

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of Rapamycin in a subcutaneous tumor model.

References

- 1. novapublishers.com [novapublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. healthday.com [healthday.com]

- 7. tandfonline.com [tandfonline.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]

- 11. Antitumor Effect of Low-Dose of Rapamycin in a Transgenic Mouse Model of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapamycin Extends Maximal Lifespan in Cancer-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dosing of rapamycin is critical to achieve an optimal antiangiogenic effect against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The efficacy and toxicity of rapamycin in murine islet transplantation. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]

Application Notes & Protocols for Mass Spectrometry Analysis of Imatinib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib, a potent tyrosine kinase inhibitor, is a first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] It functions by inhibiting the Bcr-Abl fusion protein in CML and the c-KIT and PDGFRA receptor tyrosine kinases in GIST.[1][2] Therapeutic drug monitoring (TDM) of imatinib and its primary active metabolite, CGP74588, is crucial for optimizing treatment efficacy and minimizing toxicity.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of imatinib and its metabolites in biological matrices.[4][5]

These application notes provide detailed protocols for the quantitative analysis of imatinib in human plasma using LC-MS/MS, summarize key quantitative parameters, and illustrate the relevant signaling pathway and experimental workflow.

Quantitative Data Summary

The following tables summarize the mass spectrometric and pharmacokinetic parameters for imatinib and its major metabolite, compiled from various studies.

Table 1: Mass Spectrometry Parameters for Imatinib and its Major Metabolite

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Imatinib | 494.3 | 394.2 | ESI+ |

| CGP74588 (N-desmethyl imatinib) | 480.3 | 394.2 | ESI+ |

| Imatinib-d8 (Internal Standard) | 502.3 | 394.2 | ESI+ |

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Imatinib | Reference |

| Linearity Range | 1 - 500 ng/mL | [6] |

| 0.5 - 20 µg/mL | [5] | |

| Limit of Detection (LOD) | 0.100 µg/mL | [7] |

| 0.066 µg/mL | [8] | |

| Limit of Quantification (LOQ) | 0.500 µg/mL | [7] |

| 0.2 µg/mL | [8] | |

| 380 pg/mL (by AMS) | [9] | |

| Recovery | 83.5 - 86.0% | [5] |

Table 3: Pharmacokinetic Parameters of Imatinib

| Parameter | Value | Conditions | Reference |

| Cmax | 2.7 ± 0.9 µg/mL | 400 mg/day dose | [10] |

| Tmax | 3 ± 2 h | 400 mg/day dose | [10] |

| Half-life (t1/2) | 18 h | Single dose | [2] |

| 21 ± 6 h | Chronic dosing | [10] | |

| AUC | 26 ± 3 µg/mL·h | 400 mg/day dose (AMS) | [10] |

| 27 ± 11 µg/mL·h | 400 mg/day dose (LCMS) | [10] |

Experimental Protocols

Protocol 1: Quantitative Analysis of Imatinib in Human Plasma by LC-MS/MS

This protocol describes a method for the determination of imatinib concentrations in human plasma, suitable for therapeutic drug monitoring.

1. Sample Preparation (Protein Precipitation) [11]

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., 540 ng/mL imatinib-d8 in methanol).[9]

-

Add 200 µL of acetonitrile to precipitate proteins.[11]

-

Vortex the mixture for approximately 20 seconds.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[11]

-

Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

-

Column: Waters Atlantis C18, 5 µm, 4.6 mm × 150 mm, or equivalent.[5]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 20% B

-

1-5 min: 20% to 80% B

-

5-6 min: 80% B

-

6-7 min: 80% to 20% B

-

7-10 min: 20% B

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 35°C.[8]

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.